molecular formula C10H13FO2 B3075911 (3-Fluoro-4-isopropoxyphenyl)methanol CAS No. 1037139-83-5

(3-Fluoro-4-isopropoxyphenyl)methanol

Cat. No.: B3075911
CAS No.: 1037139-83-5
M. Wt: 184.21 g/mol
InChI Key: PDXAJVJNHNRBFY-UHFFFAOYSA-N
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Description

(3-Fluoro-4-isopropoxyphenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C10H13FO3 (calculated molecular weight: 200.21 g/mol). The compound features a benzene ring substituted with a fluorine atom at position 3, an isopropoxy group at position 4, and a hydroxymethyl (–CH2OH) group. This structural motif confers unique physicochemical properties, including moderate lipophilicity (due to the isopropoxy group) and polarity (from the hydroxyl group).

Properties

IUPAC Name

(3-fluoro-4-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXAJVJNHNRBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-isopropoxyphenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Fluoro-4-isopropoxyphenyl)methanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Fluoro-4-isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine atom and isopropoxy group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares (3-Fluoro-4-isopropoxyphenyl)methanol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
This compound (Target) C10H13FO3 200.21 –F (C3), –OCH(CH3)2 (C4), –CH2OH Reference compound
[3-(4-Fluorophenyl)-5-methylisoxazol-4-yl]methanol C11H10FNO2 207.20 Isoxazole ring, –CH3, –F Heterocyclic core alters electronic properties and solubility
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol C12H15FNO2 224.25 Pyrrolidine ring, –OCH3 (C4) Nitrogen-containing ring enhances basicity; methoxy less bulky than isopropoxy
[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol C13H9BrClFO2 331.56 –Br, –Cl substituents Higher molecular weight; halogenated groups increase steric/electronic effects
Key Observations:
  • Electronic Effects : Fluorine at C3 withdraws electron density, activating the ring for electrophilic substitution at specific positions. Halogens (Br, Cl) in exert stronger electron-withdrawing effects.
  • Heterocyclic vs. Benzene Core : Isoxazole () and pyrrolidine () rings introduce distinct reactivity profiles, such as hydrogen-bonding capacity or participation in cycloaddition reactions.

Physicochemical and Pharmacokinetic Properties

Property Target Compound [3-(4-Fluorophenyl)-5-methylisoxazol-4-yl]methanol [4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol
Lipophilicity (LogP) ~2.1 (estimated) ~1.8 ~3.5 (due to Br/Cl)
Solubility Moderate in polar solvents High in DMSO Low (non-polar solvents preferred)
Metabolic Stability High (resists oxidation) Moderate Low (halogens prone to dehalogenation)

Commercial and Research Status

  • Analog [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol: Actively researched for oncology applications .
  • Boronate Ester Derivative : Available for laboratory use, emphasizing its role in synthetic chemistry .

Biological Activity

(3-Fluoro-4-isopropoxyphenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H15FOC_{12}H_{15}FO, with a molecular weight of approximately 202.24 g/mol. The presence of the fluorine atom and the isopropoxy group enhances its chemical properties, potentially impacting its biological activity.

The biological activity of this compound may involve interactions with various molecular targets, such as enzymes and receptors. These interactions can modulate key biological pathways, influencing processes like:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Binding : It can act as a ligand for various receptors, impacting signaling pathways critical for cellular function.

Biological Activity and Therapeutic Applications

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. For instance, related compounds with similar structural motifs have shown significant antiproliferative effects against cancer cell lines, such as MCF-7 breast cancer cells, with IC₅₀ values in the nanomolar range .
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects. Similar fluorinated compounds have demonstrated activity against various bacterial strains .

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds.

Compound NameMolecular FormulaKey FeaturesBiological Activity
(3-Fluoro-4-methylphenyl)methanolC₁₂H₁₅F OContains a methyl group instead of isopropoxyModerate anticancer activity
(3-Chloro-4-isopropoxyphenyl)methanolC₁₂H₁₅Cl OChlorine substitution affects reactivityLower binding affinity to receptors
(3-Bromo-4-isopropoxyphenyl)methanolC₁₂H₁₅Br OBromine substitution increases lipophilicityEnhanced antimicrobial activity

The variations in substituents significantly influence the biological activities of these compounds. For instance, the presence of fluorine in this compound may enhance metabolic stability compared to its chloro or bromo counterparts .

Case Studies

  • Anticancer Studies : A study on analogs of this compound showed that compounds with similar structures inhibited cell proliferation in MCF-7 cells effectively, suggesting a promising avenue for cancer therapeutics .
  • Antimicrobial Testing : Compounds related to this compound were tested against Mycobacterium tuberculosis, demonstrating potential as new agents against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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